molecular formula C14H13NO2 B2979155 2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine CAS No. 2411247-63-5

2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine

Cat. No. B2979155
CAS RN: 2411247-63-5
M. Wt: 227.263
InChI Key: OECIVJSFTXJUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine, commonly known as EPPTB, is a synthetic compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

EPPTB exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing its catalytic activity. It has been shown to have a high selectivity for PTPs and PDEs, which are involved in several cellular signaling pathways. EPPTB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
EPPTB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of PTPs and PDEs, which are involved in several cellular signaling pathways. This inhibition leads to an increase in intracellular signaling molecules, including cAMP and cGMP, which are involved in various physiological processes. EPPTB has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

EPPTB has several advantages for lab experiments. It has a high selectivity for PTPs and PDEs, which makes it a useful tool for studying the role of these enzymes in cellular signaling pathways. EPPTB is also relatively easy to synthesize, which makes it readily available for lab experiments. However, EPPTB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, EPPTB has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

EPPTB has several potential future directions for research. One potential direction is to study its effects on other enzymes involved in cellular signaling pathways. Another potential direction is to study its effects in animal models to determine its potential applications in vivo. Additionally, EPPTB could be used as a lead compound for the development of new drugs with inhibitory effects on PTPs and PDEs.

Synthesis Methods

EPPTB is synthesized through a multi-step process that involves the reaction of 2-bromopyridine with sodium hydride to form the corresponding pyridine anion. This intermediate is then reacted with epichlorohydrin to form the oxirane ring, followed by the reaction with 3-hydroxybenzyl alcohol to form the final product, EPPTB.

Scientific Research Applications

EPPTB has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have inhibitory effects on various enzymes, including protein tyrosine phosphatases (PTPs) and phosphodiesterases (PDEs), which are involved in several cellular signaling pathways. EPPTB has also been shown to have anticancer properties by inhibiting the growth of cancer cells.

properties

IUPAC Name

2-[3-(oxiran-2-ylmethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-7-15-14(6-1)11-4-3-5-12(8-11)16-9-13-10-17-13/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECIVJSFTXJUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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